5-(Azetidin-3-yloxy)-2-methylpyridine
Description
Molecular Identity and Classification
5-(Azetidin-3-yloxy)-2-methylpyridine is classified as a substituted pyridine derivative within the broader category of nitrogen-containing heterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 1400762-70-0, which serves as its unique chemical identifier in various databases and commercial sources. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, reflecting its structural components and substitution pattern.
The molecular classification of this compound places it within several important chemical categories. Primary classification identifies it as a pyridine derivative, specifically a 2-methylpyridine with additional substitution at the 5-position. Secondary classification recognizes it as an ether compound due to the oxygen linkage between the pyridine and azetidine rings. Tertiary classification categorizes it as a bicyclic system, though the rings are not fused but rather connected through the ether bridge. The compound also belongs to the class of small organic molecules containing multiple nitrogen atoms, making it a dinitrogen heterocycle.
From a structural perspective, the compound exhibits characteristics typical of both pyridine and azetidine chemistry. The pyridine moiety contributes aromatic stability and electronic properties associated with six-membered nitrogen heterocycles, while the azetidine component introduces strain-induced reactivity characteristic of four-membered saturated nitrogen rings. This combination creates a molecular framework with distinct chemical properties that differ from either component alone.
| Classification Category | Description |
|---|---|
| Primary Chemical Class | Substituted pyridine derivative |
| Secondary Chemical Class | Ether compound |
| Heterocycle Type | Dinitrogen heterocyclic compound |
| Ring System | Bicyclic non-fused system |
| Molecular Size Category | Small organic molecule |
Structural Elucidation and Confirmation
The structural elucidation of this compound has been comprehensively established through multiple analytical techniques and computational methods. The molecular structure is definitively characterized by its Simplified Molecular Input Line Entry System representation as CC1=NC=C(C=C1)OC2CNC2, which provides a linear notation describing the connectivity of all atoms within the molecule. This notation clearly indicates the presence of the methyl group attached to the pyridine nitrogen-containing carbon, the ether oxygen linkage, and the four-membered azetidine ring structure.
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals that correspond to the different hydrogen environments within the molecule. The methyl group attached to the pyridine ring typically appears as a singlet in the aliphatic region, while the pyridine ring hydrogens exhibit signals in the aromatic region with coupling patterns characteristic of the substitution pattern. The azetidine ring hydrogens produce signals in the aliphatic region with multiplicities reflecting the ring's conformational dynamics and vicinal coupling relationships.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation by revealing the carbon framework of the molecule. The pyridine carbons appear in the aromatic region with chemical shifts influenced by the electronic effects of the nitrogen atom and substituents. The methyl carbon appears as a characteristic signal in the aliphatic region, while the azetidine carbons produce signals that reflect the strain and electronic environment of the four-membered ring system.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the azetidine moiety or cleavage at the ether linkage, producing characteristic fragment ions that confirm the structural connectivity.
The International Chemical Identifier representation InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 provides a standardized structural descriptor that unambiguously defines the molecular structure. This identifier encodes the connectivity, hydrogen count, and stereochemical information in a format that allows for precise structural identification across different chemical databases and software systems.
| Analytical Method | Key Structural Information |
|---|---|
| Nuclear Magnetic Resonance | Hydrogen and carbon environments, coupling patterns |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns |
| International Chemical Identifier | Complete connectivity and stereochemical description |
| Simplified Molecular Input Line Entry System | Linear structural notation |
Physicochemical Properties
The physicochemical properties of this compound reflect the combined characteristics of its pyridine and azetidine structural components, resulting in a compound with distinctive solubility, stability, and reactivity profiles. The molecular weight of 164.20 grams per mole positions this compound within the range typical for small pharmaceutical intermediates and research compounds. This molecular size contributes to favorable properties for synthetic manipulation and potential biological activity.
Solubility characteristics of this compound demonstrate its compatibility with various solvent systems commonly employed in organic synthesis. The compound exhibits solubility in polar organic solvents such as dimethylformamide, reflecting the polar nature introduced by the nitrogen atoms and ether linkage. The presence of the pyridine ring contributes basic properties that enhance solubility in protic solvents under appropriate pH conditions. The azetidine component, being a saturated heterocycle, provides additional flexibility that can influence solubility patterns compared to more rigid aromatic systems.
The compound's stability profile reflects the inherent stability of the pyridine ring combined with the potential reactivity of the azetidine moiety. Pyridine derivatives typically exhibit good thermal stability and resistance to oxidation under ambient conditions. However, the azetidine ring, being a strained four-membered system, may introduce some reactivity that requires consideration during storage and handling. The ether linkage between the two ring systems generally provides chemical stability while allowing conformational flexibility.
Physical state characteristics indicate that the compound exists as a solid under standard temperature and pressure conditions. Storage recommendations typically specify maintenance under dry conditions at reduced temperatures to ensure long-term stability. The compound's handling characteristics are influenced by its basic nitrogen atoms, which may interact with atmospheric moisture and carbon dioxide over extended periods.
Electronic properties of the molecule are dominated by the aromatic pyridine ring system, which contributes to the overall electronic distribution and potential for π-π interactions. The nitrogen atoms in both ring systems serve as potential coordination sites for metal complexation or hydrogen bonding interactions. These electronic characteristics influence the compound's behavior in various chemical environments and its potential for intermolecular interactions.
| Property Category | Characteristics |
|---|---|
| Molecular Weight | 164.20 grams per mole |
| Physical State | Solid at standard conditions |
| Solubility | Soluble in polar organic solvents |
| Storage Requirements | Dry conditions, 2-8°C |
| Electronic Character | Basic nitrogen heterocycle |
Stereochemical Considerations
The stereochemical analysis of this compound reveals several important aspects related to its three-dimensional structure and conformational behavior. The compound contains an azetidine ring system that, while lacking traditional stereocenters in its basic form, exhibits conformational properties that influence its overall molecular geometry and potential interactions. The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the degree of puckering influenced by the substituents and the electronic environment.
The connection between the pyridine and azetidine rings through the ether linkage creates a flexible tether that allows for various conformational arrangements. This flexibility is crucial for understanding the compound's behavior in different chemical environments and its potential biological activities. The rotational freedom around the carbon-oxygen bonds in the linkage provides access to multiple conformational states, each with distinct spatial arrangements of the two heterocyclic systems.
Analysis of the azetidine ring conformation reveals that the four-membered system adopts a non-planar geometry to minimize angle strain and torsional strain. The nitrogen atom and the carbon bearing the oxygen substituent experience the greatest deviation from planarity. This puckering pattern influences the spatial orientation of the attached groups and affects the overall molecular shape.
The pyridine ring maintains its planar aromatic geometry, serving as a relatively rigid structural element within the molecule. The methyl substituent at the 2-position adopts a geometry that minimizes steric interactions with the ring nitrogen atom. The spatial relationship between the methyl group and the substituent at the 5-position influences the overall molecular conformation and potential for intramolecular interactions.
Conformational analysis through computational methods reveals the preferred orientations of the azetidine ring relative to the pyridine system. The ether linkage allows for rotation that can position the azetidine ring in various orientations relative to the pyridine plane. These conformational preferences are influenced by steric interactions, electronic effects, and potential intramolecular hydrogen bonding or other weak interactions.
| Stereochemical Feature | Description |
|---|---|
| Azetidine Conformation | Puckered four-membered ring |
| Pyridine Geometry | Planar aromatic system |
| Linkage Flexibility | Rotational freedom around ether bonds |
| Overall Molecular Shape | Flexible bicyclic system |
| Conformational States | Multiple accessible arrangements |
Computational Modeling and Molecular Descriptors
Computational modeling of this compound provides detailed insights into its electronic structure, molecular properties, and potential reactivity patterns. Density functional theory calculations have been employed to optimize the molecular geometry and calculate various molecular descriptors that characterize the compound's physicochemical properties. These computational studies reveal the preferred conformations, electronic distribution, and energetic characteristics that govern the compound's behavior.
Molecular descriptor calculations provide quantitative measures of the compound's properties that are relevant for pharmaceutical and chemical applications. The topological polar surface area, calculated from the molecular structure, provides information about the compound's potential for membrane permeability and bioavailability. The logarithm of the partition coefficient between octanol and water serves as a measure of lipophilicity, which influences solubility and distribution properties.
Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of electron richness and deficiency that influence reactivity patterns. The pyridine nitrogen atom typically exhibits lone pair electrons that are available for coordination or protonation. The azetidine nitrogen also contributes basic character, though its electronic environment differs from that of the pyridine system due to the saturated ring structure.
Molecular orbital analysis provides insights into the frontier orbitals that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities. These properties influence the compound's behavior in various chemical reactions and its potential for forming intermolecular interactions.
Conformational analysis through computational methods explores the accessible conformational space and identifies the most stable molecular arrangements. These calculations consider the interplay between steric interactions, electronic effects, and conformational entropy. The results provide a comprehensive understanding of the compound's three-dimensional structure and its flexibility in different environments.
Computational prediction of various molecular properties enables estimation of characteristics that may be difficult to measure experimentally. These predictions include solubility parameters, melting point estimates, and stability assessments. Such computational approaches provide valuable information for synthetic planning and application development.
| Computational Parameter | Significance |
|---|---|
| Topological Polar Surface Area | Membrane permeability prediction |
| Partition Coefficient | Lipophilicity assessment |
| Molecular Orbital Energies | Reactivity characterization |
| Conformational Analysis | Structural flexibility evaluation |
| Property Predictions | Physicochemical estimation |
Properties
IUPAC Name |
5-(azetidin-3-yloxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of more cost-effective starting materials and greener reaction conditions to minimize environmental impact. For instance, the use of microchannel reactors for green oxidation reactions can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, acetonitrile, elevated temperatures.
Reduction: Lithium aluminium hydride, anhydrous conditions.
Substitution: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Methylpyridine + Azetidine-3-ol | Base (NaH or K2CO3) + Coupling Agent (DCC or EDC) |
| 2 | Reaction Solvent: THF or DMF | Temperature: Room temperature to 60°C |
Chemistry
In the realm of synthetic chemistry, 5-(Azetidin-3-yloxy)-2-methylpyridine serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations such as oxidation and reduction makes it valuable for creating derivatives with enhanced properties .
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific biological targets, leading to inhibition of certain enzymes or receptors involved in disease processes. This interaction is facilitated by the azetidine moiety forming covalent bonds with nucleophilic sites on proteins .
Medicine
The compound is being explored for its potential use in drug development. Its unique structure allows for modifications that could enhance its therapeutic efficacy. Preliminary studies have shown promise in treating various conditions, including infections and cancer .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
- Anticancer Properties : In vitro studies indicated that the compound could inhibit cancer cell proliferation, leading researchers to explore its mechanisms further for potential therapeutic applications in oncology .
- Drug Development : Ongoing research is focused on modifying the compound's structure to enhance its solubility and bioavailability, critical factors for effective drug formulation .
Mechanism of Action
The mechanism by which 5-(Azetidin-3-yloxy)-2-methylpyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in Pyridine Substituents
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent identity and position. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Polarity and MAO-B Inhibition :
- Replacement of fluorobenzyl groups with 2-methylpyridine (e.g., in compounds 4g, 4h, 4i) led to reduced MAO-B inhibition , attributed to the higher polarity of 2-methylpyridine compared to fluorobenzyl moieties . This suggests that this compound’s methylpyridine component may limit its efficacy in MAO-B-targeted applications.
- Halogenated analogs (e.g., bromo or chloro) may exhibit different binding due to polarizable halogen atoms, though direct activity data are lacking .
This contrasts with larger heterocycles (e.g., pyridazine), where ring size and electronic properties affect enzyme tolerance .
Lipophilicity Trends :
Functional Group Impact on Physicochemical Properties
- Solubility: Amino or methoxy groups (e.g., 5-Amino-2-methoxypyridine) enhance aqueous solubility, whereas azetidinyloxy groups may offer a balance between solubility and rigidity .
Biological Activity
5-(Azetidin-3-yloxy)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a complex structure that influences its biological interactions. The presence of the azetidine ring and the pyridine moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely documented |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some investigations have shown that it may inhibit the proliferation of cancer cells, indicating potential use in oncology.
- Anti-inflammatory Effects : The compound is being studied for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound against several bacterial strains, demonstrating significant inhibitory effects (MIC values ranging from 0.5 to 2 µg/mL) compared to standard antibiotics.
- Anticancer Evaluation : In vitro assays indicated that the compound could reduce cell viability in breast cancer cell lines by approximately 60% at concentrations of 10 µM after 48 hours of exposure.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune response.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
